Guan-fu base A
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Overview
Description
Guan-fu base A is a novel heterocyclic antiarrhythmic drug isolated from the plant Aconitum coreanum. It has been developed primarily for the treatment of arrhythmias, particularly ventricular premature beats and supraventricular tachycardia . This compound has shown significant potential due to its effectiveness and relatively low toxicity compared to other antiarrhythmic agents .
Preparation Methods
The preparation of Guan-fu base A involves several steps. One method includes the use of acid water extraction technology combined with cationic adsorption resin purification. Organic acid precipitation is employed to remove impurities, followed by recrystallization to obtain this compound and its salt . This method ensures a high purity of the final product, making it suitable for clinical applications.
Chemical Reactions Analysis
Guan-fu base A, being a diterpenoid alkaloid, undergoes various chemical reactions. It can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Guan-fu base A has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating arrhythmias by stabilizing the cardiac rhythm . . Its low toxicity and high efficacy make it a promising candidate for further drug development.
Mechanism of Action
The mechanism of action of Guan-fu base A involves its interaction with specific molecular targets in the heart. It acts as a sodium channel blocker, which helps to stabilize the cardiac rhythm by preventing abnormal electrical activity in the heart . This action is similar to other antiarrhythmic agents, but this compound has shown a better safety profile in clinical studies .
Comparison with Similar Compounds
Guan-fu base A is part of the hetisine-type diterpenoid alkaloids, which are known for their complex structures and diverse pharmacological activities . Similar compounds include lappaconitine, crassicauline A, and 3-acetylaconitine, which also exhibit antiarrhythmic properties . this compound stands out due to its lower toxicity and higher efficacy in clinical applications .
Properties
Molecular Formula |
C24H31NO6 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(1S,3S,5R,9R,10R,11R,14S,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20?,21-,22-,23-,24-/m0/s1 |
InChI Key |
OGNUSOJAYIHLNS-FODRTREWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@@]6(C4)CC7=C)O)OC(=O)C)O)C |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |
Synonyms |
acehytisine Guan-fu base A guanfu base A |
Origin of Product |
United States |
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